molecular formula C16H14O7 B563220 Angustin A CAS No. 1415795-50-4

Angustin A

Cat. No.: B563220
CAS No.: 1415795-50-4
M. Wt: 318.281
InChI Key: YHSSNUSRPSUDRS-UHFFFAOYSA-N
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Description

. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Angustin A can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the xanthone core. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as Swertia angustifolia. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions: Angustin A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different biological activities.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the xanthone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and reduced derivatives, each with unique biological properties.

Scientific Research Applications

Angustin A has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other xanthone derivatives with potential pharmaceutical applications.

    Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.

    Medicine: this compound is being investigated for its antimicrobial properties and potential use in treating infections.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Angustin A exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential microbial proteins and enzymes.

Comparison with Similar Compounds

Angustin A is compared with other xanthone derivatives, such as:

    Mangiferin: Known for its strong antioxidant and anti-inflammatory properties.

    Alpha-mangostin: Exhibits potent antimicrobial and anticancer activities.

    Garcinia xanthones: A group of xanthones with diverse biological activities, including anti-inflammatory and anticancer properties.

Uniqueness: this compound stands out due to its specific combination of hydroxyl and methoxy groups, which contribute to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

1,8-dihydroxy-2,3,5-trimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-20-8-5-4-7(17)11-13(18)12-9(23-15(8)11)6-10(21-2)16(22-3)14(12)19/h4-6,17,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSSNUSRPSUDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Angustin A and where is it found?

A1: this compound is a newly discovered xanthone, a type of organic compound. [] It was isolated from the aerial parts (stems, leaves, flowers) of the plant Swertia angustifolia. []

Q2: Is there any information available about the structure of this compound?

A3: While the abstract mentions that the structure of this compound was elucidated using spectroscopic data, it does not provide the specific details of its molecular formula, weight, or spectroscopic characteristics. [] For a comprehensive understanding of its structure, further research and access to the complete scientific publication are necessary.

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